molecular formula C6H8N2O2S B2461670 1H-Imidazole, 5-(cyclopropylsulfonyl)- CAS No. 1514898-30-6

1H-Imidazole, 5-(cyclopropylsulfonyl)-

Cat. No.: B2461670
CAS No.: 1514898-30-6
M. Wt: 172.2
InChI Key: WYRIYOVFTDITEA-UHFFFAOYSA-N
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Description

1H-Imidazole, 5-(cyclopropylsulfonyl)- is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopropylsulfonyl group at the 5-position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 5-(cyclopropylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: N-alkylated imidazoles.

Scientific Research Applications

1H-Imidazole, 5-(cyclopropylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 5-(cyclopropylsulfonyl)- involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group enhances the compound’s ability to bind to these targets, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1H-Imidazole, 4-(cyclopropylsulfonyl)-
  • 1H-Imidazole, 5-(methylsulfonyl)-
  • 1H-Imidazole, 5-(phenylsulfonyl)-

Uniqueness: 1H-Imidazole, 5-(cyclopropylsulfonyl)- is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various applications .

Properties

IUPAC Name

5-cyclopropylsulfonyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRIYOVFTDITEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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